molecular formula C11H13NO4 B14882590 (S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one

(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one

Cat. No.: B14882590
M. Wt: 223.22 g/mol
InChI Key: HXUCUBFRFKTNGG-NSHDSACASA-N
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Description

(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one is a heterocyclic compound that belongs to the pyranopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an aldehyde, followed by cyclization to form the pyran ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound. These products can be further utilized in different applications, depending on their chemical properties .

Scientific Research Applications

(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one is unique due to its specific combination of functional groups and fused ring system.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(4S)-4-ethyl-4-hydroxy-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one

InChI

InChI=1S/C11H13NO4/c1-3-11(14)8-4-5-12-9(15-2)7(8)6-16-10(11)13/h4-5,14H,3,6H2,1-2H3/t11-/m0/s1

InChI Key

HXUCUBFRFKTNGG-NSHDSACASA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=NC=C2)OC)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=NC=C2)OC)O

Origin of Product

United States

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